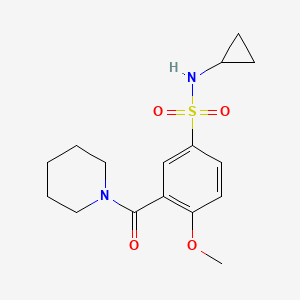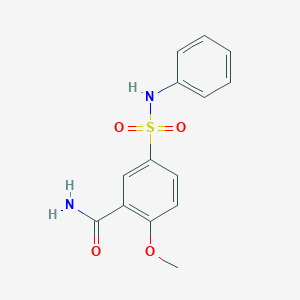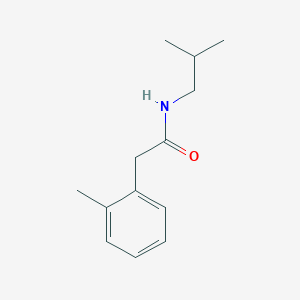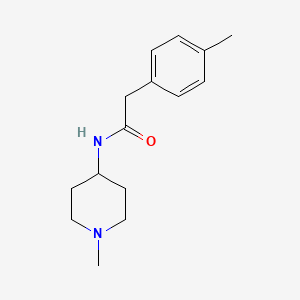
N-cyclopropyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of sulfonamide drugs, which are widely used in the treatment of various diseases such as bacterial infections, diabetes, and hypertension.
作用机制
The mechanism of action of N-cyclopropyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins in the body. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, the compound can alter the expression of genes involved in various cellular processes such as cell growth, differentiation, and apoptosis. The compound has also been shown to inhibit the activity of protein kinases, which are enzymes that regulate cellular signaling pathways. By inhibiting protein kinases, the compound can modulate various cellular processes such as cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide are diverse and depend on the specific disease or condition being treated. In cancer treatment, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression. In inflammation, the compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In neurological disorders, the compound has been shown to improve cognitive function by modulating neurotransmitter release and synaptic plasticity.
实验室实验的优点和局限性
The advantages of N-cyclopropyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide for lab experiments include its high potency and specificity for its target enzymes and proteins. The compound is also relatively easy to synthesize, making it accessible to researchers. However, the limitations of the compound include its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research and development of N-cyclopropyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Another potential direction is the identification of new target enzymes and proteins for the compound, which could expand its therapeutic applications. Finally, the development of new analogs and derivatives of the compound could lead to the discovery of more potent and selective compounds for specific diseases and conditions.
合成方法
The synthesis of N-cyclopropyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide is a complex process that involves several steps. The first step involves the preparation of 4-methoxy-3-nitrobenzenesulfonamide, which is then reduced to 4-methoxy-3-aminobenzenesulfonamide. The next step involves the reaction of 4-methoxy-3-aminobenzenesulfonamide with cyclopropylcarbonyl chloride to form N-cyclopropyl-4-methoxy-3-aminobenzenesulfonamide. Finally, the piperidinecarboxylic acid is added to the reaction mixture to form N-cyclopropyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide.
科学研究应用
N-cyclopropyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer treatment, the compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and proteins. In inflammation, the compound has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, the compound has been shown to modulate neurotransmitter release and synaptic plasticity, leading to improved cognitive function.
属性
IUPAC Name |
N-cyclopropyl-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-15-8-7-13(23(20,21)17-12-5-6-12)11-14(15)16(19)18-9-3-2-4-10-18/h7-8,11-12,17H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNNDCPGQVVQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5460814.png)
![7-(butoxyacetyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5460823.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5460826.png)
![N,1'-dimethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5460845.png)
![3-{[(3-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5460867.png)

![1-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5460870.png)
![2-[2-(2-furyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5460873.png)

![2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone](/img/structure/B5460898.png)

![2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5460913.png)
